molecular formula C9H9BrO4 B017535 3-Bromo-2,5-dimethoxybenzoic acid CAS No. 100940-12-3

3-Bromo-2,5-dimethoxybenzoic acid

Cat. No. B017535
CAS RN: 100940-12-3
M. Wt: 261.07 g/mol
InChI Key: AGCIKSLLGORHBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 3-Bromo-2,5-dimethoxybenzoic acid, such as 1-(bromomethyl)-3,5-dimethoxybenzene, involves straightforward procedures starting from 3,5-dihydroxybenzoic acid. These processes are characterized by their efficiency and the potential for application in the preparation of natural products and medicaments, showcasing the versatility of this compound's derivatives in synthetic chemistry (Saeed et al., 2024).

Molecular Structure Analysis

Studies on related compounds, such as 3,5-dihydroxybenzoic acid and its bromo derivatives, reveal intricate molecular recognition and supramolecular assembly mechanisms. These include hydrogen bonding and the formation of elegant supramolecular architectures, demonstrating the compound's capability to form complex structures with N-donor compounds through subtle recognition patterns (Varughese & Pedireddi, 2006).

Chemical Reactions and Properties

The bromination of related compounds has been extensively studied, showcasing the chemical reactivity and potential transformations of 3-Bromo-2,5-dimethoxybenzoic acid derivatives. These reactions proceed smoothly with a broad substrate scope, allowing further elaboration into other valuable chemical entities. This demonstrates the compound's versatility and reactivity in synthetic applications (Zheng et al., 2019).

Physical Properties Analysis

The physical properties of 3-Bromo-2,5-dimethoxybenzoic acid derivatives, such as crystal structure and hydrogen bonding capabilities, are crucial for understanding their behavior in different environments. These properties influence the compound's solubility, stability, and overall usability in various applications. Studies on similar compounds provide valuable insights into the physical characteristics and intermolecular interactions that define the behavior of 3-Bromo-2,5-dimethoxybenzoic acid derivatives in solid states (Lynch et al., 1994).

Chemical Properties Analysis

The chemical properties, such as reactivity with different functional groups and potential for forming diverse chemical structures, highlight the compound's significance in synthetic chemistry. The ability to undergo various chemical reactions, including bromocyclization and cross-coupling, underscores the versatility and utility of 3-Bromo-2,5-dimethoxybenzoic acid derivatives in constructing complex molecular architectures (Zheng et al., 2019).

Scientific Research Applications

  • In the field of medicinal chemistry, 4-bromo-3,5-dihydroxybenzoic acid, a related compound, is used as an intermediate for preparing pyrimidine medicaments. Its structure is identified by mass spectrometry, and synthetic conditions have been investigated (Xu Dong-fang, 2000).

  • Methyl 3-bromo-2-(2',3'-dibromo-4',5'-dimethoxy benzoyl)-4,5-dimethoxybenzoate, a derivative of 3-Bromo-2,5-dimethoxybenzoic acid, shows inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which is significant for drug development (Han Lijun, 2010).

  • It is used in the synthesis of complex organic molecules, such as delitschiapyrone A, a pentacyclic natural product. The synthesis involves a seven-step process starting from 4-bromo-3,5-dimethoxybenzoic acid (Kazuki Kurasawa et al., 2018).

  • The compound 2,5-dimethoxybenzoic acid has been found effective in reducing postharvest decay of strawberry fruits, particularly when combined with 0.05% Tween 20 (V. Lattanzio et al., 1996).

  • In industrial production, 3,5-dimethoxybenzoic acid has shown higher solubility in ethanol than n-butanol, which increases with temperature. This property is important for its industrial applications (Shanshan Feng et al., 2021).

  • 3-Bromo-4,5-dihydroxybenzaldehyde, a structurally related compound, has been found to protect skin cells from oxidative damage by activating the Nrf2/HO-1 pathway, a crucial aspect in dermatological research (Yea Seong Ryu et al., 2019).

  • Its derivatives have been synthesized for potential use as antipsychotic agents, showing potent antidopaminergic properties (T. Högberg et al., 1990).

Safety and Hazards

The safety data sheet for 3,5-Dimethoxybenzoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-2,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-5-3-6(9(11)12)8(14-2)7(10)4-5/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCIKSLLGORHBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544711
Record name 3-Bromo-2,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,5-dimethoxybenzoic acid

CAS RN

100940-12-3
Record name 3-Bromo-2,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2,5-dimethoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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